molecular formula C10H9FN2O B3364019 1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea CAS No. 1090922-05-6

1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea

Cat. No. B3364019
CAS RN: 1090922-05-6
M. Wt: 192.19 g/mol
InChI Key: HVUSDBVZTWWOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds typically involves complex chemical reactions. Unfortunately, specific synthesis information for “1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea” is not available in the sources I have access to .


Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, specific structural information for “1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea” is not available in the sources I have access to .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea” are not available in the sources I have access to .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, specific physical and chemical properties for “1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea” are not available in the sources I have access to .

Scientific Research Applications

Urea Biosensors

Urea biosensors have significant relevance in medical and environmental monitoring, where they serve as tools for detecting and quantifying urea concentration. The development of urea biosensors involves various materials for enzyme immobilization, including nanoparticles and conducting polymers, to enhance the sensitivity and stability of the biosensors. These advancements have implications for diagnosing diseases associated with abnormal urea levels and monitoring environmental urea contamination (S. Botewad et al., 2021).

Urea in Agriculture

The use of urea as a nitrogen fertilizer is widespread due to its high nitrogen content and cost-effectiveness. However, the environmental impact of urea fertilizers, such as volatilization and the release of greenhouse gases, poses significant challenges. Research on urease inhibitors has shown potential in reducing these environmental impacts, highlighting the importance of understanding and optimizing urea utilization in agriculture (J. M. Bremner, 1995).

Urea in Hydrogen Energy

Investigations into urea as a hydrogen carrier for fuel cells present an innovative approach to sustainable energy. Urea's attributes, including non-toxicity, stability, and widespread availability, make it a candidate for safe and long-term energy supply solutions. This research direction explores urea's potential to contribute to the hydrogen economy, offering insights into alternative energy resources (A. Rollinson et al., 2011).

Therapeutic Applications

The unique properties of urea derivatives, including 1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea, may find applications in drug design and therapy. Urea derivatives are known to modulate biological targets, impacting drug selectivity, stability, and pharmacokinetic profiles. These compounds are integral in medicinal chemistry, offering pathways for the development of new therapeutic agents (A. Jagtap et al., 2017).

Environmental Health

The study of urease and nitrification inhibitors provides a basis for evaluating the environmental and health impacts of urea usage. These inhibitors have shown efficacy in reducing ammonia loss from urea, addressing concerns regarding environmental pollution and human health risks. The development and assessment of these technologies are crucial for sustainable agriculture and environmental protection (Aishwarya Ray et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Unfortunately, specific information on the mechanism of action for “1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea” is not available in the sources I have access to .

Safety and Hazards

Information on the safety and hazards of “1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea” is not available in the sources I have access to .

Future Directions

The future directions for research and application of “1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea” are not available in the sources I have access to .

properties

IUPAC Name

1-(2-fluorophenyl)-3-prop-2-ynylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h1,3-6H,7H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUSDBVZTWWOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.